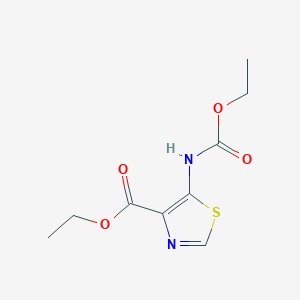

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFBQYAAXYHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856128 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394941-05-9 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, and critical role as a versatile synthon, particularly in the development of kinase inhibitors. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery and organic synthesis, offering insights into its significance and handling.

Introduction and Chemical Identity

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a substituted thiazole derivative recognized for its utility in the synthesis of complex bioactive molecules. The thiazole ring is a prominent scaffold in numerous pharmacologically active compounds, valued for its unique electronic properties and ability to engage in various biological interactions. This specific diester and carbamate-functionalized thiazole serves as a crucial intermediate, offering multiple reaction sites for molecular elaboration.

CAS Number: 1394941-05-9

Molecular Formula: C₉H₁₂N₂O₄S

This guide will delve into the known properties, synthesis considerations, and applications of this compound, providing a technical resource for laboratory and development settings.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in synthesis and drug design, influencing factors such as solubility, reactivity, and bioavailability of downstream products. Below is a summary of the available data for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

| Property | Value | Source |

| Molecular Weight | 244.27 g/mol | |

| Boiling Point (Predicted) | 330.2 ± 27.0 °C | |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Reactivity

Plausible Synthetic Pathway

The construction of the substituted thiazole ring likely involves a Hantzsch-type thiazole synthesis or a variation thereof. A general, logical workflow for its preparation can be conceptualized as follows:

Caption: Plausible synthetic workflow for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

This conceptual pathway highlights a logical sequence for the assembly of the target molecule, though experimental conditions would require optimization.

Key Reactions and Mechanistic Insights

The value of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate as a synthon lies in the reactivity of its functional groups:

-

Ester Groups: The two ethyl ester functionalities can be selectively or fully hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, acid chlorides, or other derivatives.

-

Carbamate Group: The ethoxycarbonylamino group can be deprotected under specific conditions to reveal a free amine, allowing for further functionalization at the 5-position of the thiazole ring.

-

Thiazole Ring: The thiazole ring itself can participate in various organic reactions, including electrophilic substitution, although the electron-withdrawing nature of the substituents at the 4- and 5-positions would influence its reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is as a key intermediate in the synthesis of more complex heterocyclic systems, particularly those with potential therapeutic value.

Precursor for Kinase Inhibitors

A significant application of this compound is its role as a precursor in the synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine.[1] This fused heterocyclic system is a core structure in the development of various protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to synthesize derivatives of the thiazolo[5,4-d]pyrimidine scaffold allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

The general workflow for this application can be visualized as follows:

Caption: Role as a precursor in the synthesis of kinase inhibitors.

A Versatile Building Block

Beyond its specific use in the synthesis of thiazolo[5,4-d]pyrimidines, this compound is a versatile building block for creating libraries of novel thiazole derivatives.[2] The presence of multiple functional groups allows for diverse chemical modifications, enabling medicinal chemists to systematically explore the chemical space around the thiazole core to identify new therapeutic agents.

Safety and Handling

As a laboratory chemical, proper handling and safety precautions are paramount. The following information is based on available supplier data.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its primary role as a precursor for kinase inhibitors underscores its importance in the development of targeted therapies. While detailed experimental data for this specific compound is not widely published, its structural features and known applications provide a strong foundation for its use in synthetic and medicinal chemistry research. Researchers are encouraged to perform their own characterization and to adhere to strict safety protocols when working with this compound.

References

-

LookChem. Cas 13479-88-4,5,7-dichlorothiazolo[5,4-d]pyrimidine. [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this document leverages established principles of spectroscopy and detailed analysis of structurally analogous compounds to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Rationale for Spectral Analysis

The precise characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular structure of synthesized compounds. Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate incorporates several key functional groups, including a thiazole ring, two ethyl ester moieties, and a carbamate linkage. Understanding the spectral signatures of these groups is crucial for confirming the identity and purity of the compound.

Caption: Chemical structure of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.2 - 8.5 | Singlet | 1H | Thiazole C2-H | The proton at the C2 position of the thiazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. |

| ~9.5 - 10.5 | Broad Singlet | 1H | N-H | The carbamate N-H proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ~4.2 - 4.4 | Quartet | 2H | O-CH₂ (Carboxylate) | The methylene protons of the ethyl ester at the C4 position will appear as a quartet due to coupling with the adjacent methyl group. |

| ~4.1 - 4.3 | Quartet | 2H | O-CH₂ (Carbamate) | The methylene protons of the ethyl group on the carbamate will also be a quartet. These two quartets may overlap. |

| ~1.2 - 1.4 | Triplet | 3H | CH₃ (Carboxylate) | The methyl protons of the C4-ethyl ester will be a triplet. |

| ~1.1 - 1.3 | Triplet | 3H | CH₃ (Carbamate) | The methyl protons of the carbamate's ethyl group will also be a triplet, likely in a similar region to the other methyl triplet. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 165 | C=O (Carboxylate) | The carbonyl carbon of the ester at C4 is expected in this region. |

| ~150 - 155 | C=O (Carbamate) | The carbamate carbonyl carbon will also be in a similar downfield region. |

| ~155 - 160 | Thiazole C2 | The C2 carbon of the thiazole ring is typically found at a lower field due to being bonded to two heteroatoms. |

| ~140 - 145 | Thiazole C5 | The C5 carbon, attached to the nitrogen of the carbamate group. |

| ~115 - 120 | Thiazole C4 | The C4 carbon, substituted with the carboxylate group. |

| ~60 - 65 | O-CH₂ (Carboxylate) | The methylene carbon of the C4-ethyl ester. |

| ~60 - 65 | O-CH₂ (Carbamate) | The methylene carbon of the carbamate's ethyl group. These signals may be very close or overlap. |

| ~14 - 15 | CH₃ (Carboxylate) | The methyl carbon of the C4-ethyl ester. |

| ~14 - 15 | CH₃ (Carbamate) | The methyl carbon of the carbamate's ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |

| ~3200 - 3400 | N-H Stretch | Carbamate | A moderate to sharp peak is expected for the N-H stretching vibration. |

| ~2900 - 3000 | C-H Stretch | Aliphatic (Ethyl groups) | Stretching vibrations of the C-H bonds in the ethyl groups. |

| ~1720 - 1740 | C=O Stretch | Ester (Carboxylate) | A strong, sharp absorption for the carbonyl of the ethyl ester at C4. |

| ~1700 - 1720 | C=O Stretch | Carbamate | A strong absorption for the carbamate carbonyl, often at a slightly lower wavenumber than the ester. |

| ~1500 - 1600 | C=N and C=C Stretch | Thiazole Ring | Characteristic ring stretching vibrations of the thiazole moiety.[1] |

| ~1200 - 1300 | C-O Stretch | Ester and Carbamate | Strong C-O stretching bands are characteristic of both ester and carbamate functionalities. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The expected exact mass of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate (C₉H₁₂N₂O₄S) is approximately 244.05 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 245.06 would be expected.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃) from the ester or carbamate.

-

Loss of ethanol (-CH₃CH₂OH).

-

Cleavage of the ester and carbamate groups, leading to characteristic fragment ions.

-

Fragmentation of the thiazole ring.

-

Sources

Topic: Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate: A Comprehensive Guide to Solubility and Stability

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a detailed examination of the physicochemical properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Recognizing the critical role that solubility and stability play in the journey from discovery to clinical application, we present a framework for the comprehensive characterization of this molecule. This document moves beyond theoretical data to provide actionable, field-proven experimental protocols for determining aqueous and organic solubility, as well as for assessing the compound's stability under various stress conditions. By grounding our recommendations in the established behavior of structurally related thiazole derivatives, this guide equips researchers, scientists, and drug development professionals with the necessary tools and causal logic to effectively evaluate and handle this compound in a preclinical setting.

Part 1: Physicochemical Characterization and Foundational Insights

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds, which are integral to numerous pharmacologically active agents, including anticancer and antibacterial drugs[1][2]. Its structure features two ethyl ester groups and a carbamate linkage, which are significant determinants of its chemical behavior.

A thorough understanding of its fundamental properties is the first step in any rational drug development program. While extensive public data on this specific molecule is scarce, we can infer its likely characteristics from its structure and data available for close analogs like ethyl 2-aminothiazole-4-carboxylate[3] and ethyl 2-amino-4-methylthiazole-5-carboxylate[4][5].

Table 1: Core Physicochemical Properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

| Property | Value / Prediction | Rationale & Implications |

| Molecular Formula | C₉H₁₂N₂O₄S | Confirmed from chemical suppliers[6][7]. |

| Molecular Weight | 244.27 g/mol | Calculated from the molecular formula. |

| CAS Number | 1394941-05-9 | Unique chemical identifier[8][9]. |

| Predicted Form | Solid (Powder/Crystal) | Analogs like ethyl 2-aminothiazole-4-carboxylate are solids with melting points around 177-181 °C. The target molecule's larger structure and potential for hydrogen bonding suggest a solid state at room temperature. |

| Predicted pKa | ~3.5-4.5 (Thiazole N) | The thiazole ring nitrogen is weakly basic. The pKa of the related ethyl 2-amino-4-methylthiazole-5-carboxylate is predicted to be around 3.90[5]. This value is critical for predicting solubility changes with pH. |

| Predicted LogP | ~1.5 - 2.5 | The presence of two ethyl ester groups increases lipophilicity, but the thiazole ring and carbamate group add polarity. This moderate LogP suggests a balance between aqueous and lipid solubility, a common feature in drug candidates. |

Part 2: Solubility Profiling: A Practical Approach

Solubility is a gatekeeper property for bioavailability. Insufficient solubility can terminate the development of an otherwise promising drug candidate. The structural features of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate—specifically the ester and carbamate functionalities—suggest it will exhibit preferential solubility in organic solvents over aqueous media. For instance, the related compound ethyl 2-amino-4-methylthiazole-5-carboxylate is soluble in DMF, DMSO, and Ethanol, but insoluble in water[5].

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (ICH Q6A) for determining thermodynamic equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Rationale: This method is chosen over kinetic assessments because it measures the true equilibrium solubility, providing a fundamental parameter essential for biopharmaceutical classification and formulation development.

Methodology:

-

Preparation of Solvent Media: Prepare a panel of relevant solvents, including:

-

Purified Water (e.g., Milli-Q®)

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess the impact of ionization.

-

Common organic solvents: Ethanol, Methanol, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

-

-

Compound Dispensing: Add an excess amount of the solid compound to a known volume of each solvent in a clear glass vial. The excess solid should be clearly visible to ensure saturation.

-

Scientist's Note: A common starting point is adding 2-5 mg of compound to 1 mL of solvent.

-

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator. Equilibration time is critical; for many heterocyclic compounds, 24 to 48 hours is sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant, avoiding any solid particles. Immediately dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Causality Check: A large, known dilution factor (e.g., 1:100 or 1:1000) is used to prevent the compound from precipitating out of the sample and to ensure accurate quantification.

-

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Table 2: Predicted Solubility Profile and Rationale

| Solvent System | Predicted Solubility | Rationale |

| Water (pH ~7) | Poorly Soluble / Insoluble | The molecule is largely non-polar due to the ethyl groups and the aromatic system. Lack of readily ionizable groups at neutral pH limits aqueous solubility. This is consistent with data on similar thiazole esters[5]. |

| 0.1 N HCl (pH ~1.2) | Slightly Increased Solubility | The thiazole nitrogen may become protonated at low pH, introducing a positive charge and enhancing interaction with water. The effect may be modest. |

| Ethanol / Methanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carbamate N-H and carbonyl oxygens, while their alkyl chains can solvate the ethyl groups. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent capable of solvating the polar regions of the molecule. |

| DMSO / DMF | Freely Soluble | These powerful, polar aprotic solvents are excellent at dissolving a wide range of organic molecules, including those with poor aqueous solubility. |

Part 3: Stability Profiling and Degradation Pathway Analysis

Stability testing is non-negotiable in drug development. It identifies degradation pathways, informs formulation and storage conditions, and is a prerequisite for establishing a drug product's shelf-life. The key structural liabilities of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate are the two ester functionalities and the carbamate linkage, which are susceptible to hydrolysis. The thiazole ring itself can also be susceptible to photolytic cleavage[10].

Predicted Degradation Pathways

The most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the ester and carbamate bonds.

-

Ester Hydrolysis: The ethyl ester at the C4 position and the ethyl ester within the carbamate group can be hydrolyzed to their corresponding carboxylic acids. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.

-

Carbamate Hydrolysis: The carbamate bond itself can be cleaved, yielding 5-aminothiazole-4-carboxylic acid ethyl ester, ethanol, and CO₂. This is generally more stable than ester hydrolysis but can be forced under harsh conditions.

-

Photodegradation: UV radiation can induce ring-opening reactions in the thiazole moiety, as observed in related structures like 2-aminothiazole-4-carboxylic acid, leading to a complex mixture of degradants[10].

Potential Hydrolytic Degradation of the Target Compound

Caption: Predicted Major Hydrolytic Degradation Pathways.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for intentionally degrading the compound to identify potential degradants and establish a stability-indicating analytical method.

Self-Validation Principle: A key aspect of this protocol is the concept of mass balance. The sum of the parent compound remaining and all degradation products formed should account for 95-105% of the initial parent concentration. Achieving mass balance provides confidence that all major degradants are being detected.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.

-

Acid Hydrolysis: 0.1 N HCl, heated at 60-80 °C for several hours.

-

Base Hydrolysis: 0.1 N NaOH, at room temperature or gently heated (e.g., 40 °C) for a shorter duration. Basic hydrolysis is often rapid.

-

Oxidative Degradation: 3-6% H₂O₂, at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and white light (ICH Q1B guideline conditions).

-

-

Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization & Dilution: Immediately neutralize the acid and base samples. Dilute all samples with mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a developed HPLC method with a photodiode array (PDA) detector.

-

Rationale: A PDA detector is crucial as it provides spectral data, allowing for peak purity assessment and helping to determine if co-elution of degradants is occurring. LC-MS methods are also highly valuable for identifying the mass of unknown degradation products[11].

-

Table 3: Framework for Forced Degradation Studies

| Stress Condition | Reagent / Setup | Typical Duration | Primary Expected Degradation |

| Acidic | 0.1 N HCl @ 80°C | 2 - 24 hours | Slow hydrolysis of ester groups. |

| Basic | 0.1 N NaOH @ RT | 30 mins - 4 hours | Rapid hydrolysis of both ester groups. |

| Oxidative | 3% H₂O₂ @ RT | 8 - 24 hours | Potential oxidation of the thiazole sulfur (to sulfoxide/sulfone). |

| Thermal (Solid) | 100°C Dry Heat | 24 - 72 hours | Unlikely to degrade if melting point is high; tests solid-state stability. |

| Photolytic | ICH Q1B Light Box | Per ICH guidelines | Potential for thiazole ring cleavage and complex degradation pathways[10]. |

Conclusion

While Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a valuable synthetic intermediate, its progression in any drug development pipeline is contingent upon a robust understanding of its solubility and stability. This guide establishes a clear, scientifically-grounded framework for this characterization. The molecule is predicted to have poor aqueous solubility but good solubility in common organic solvents like DMSO and ethanol. Its primary chemical liabilities are the ester and carbamate groups, which are susceptible to hydrolysis, particularly under basic conditions. The systematic application of the detailed protocols for solubility and forced degradation studies will generate the critical data needed to de-risk its development, guide formulation strategies, and ensure the integrity of future preclinical and clinical investigations.

References

- Benchchem. Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate | 1394941-05-9.

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. Available from: [Link]

- BLDpharm. 1394941-05-9|Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

- Chemsigma. ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate [1394941-05-9].

- Chemsrc. CAS#:1394941-05-9 | Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

- CP Lab Safety. ETHYL 5-((ETHOXYCARBONYL)AMINO)THIAZOLE-4-CARBOXYLATE, 95% Purity, C9H12N2O4S, 1 gram.

- Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF. Available from: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

-

NIH National Center for Biotechnology Information. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Available from: [Link]

-

R&D Chemicals. 5-Aminothiazole-4-carboxylic acid ethyl ester. Available from: [Link]

-

MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Available from: [Link]

-

PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubMed. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non... Available from: [Link]

-

ResearchGate. Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Available from: [Link]

-

NIH National Center for Biotechnology Information. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. parchem.com [parchem.com]

- 8. 1394941-05-9|Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. CAS#:1394941-05-9 | Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate | Chemsrc [chemsrc.com]

- 10. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]

- 11. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed structural elucidation of thiazole derivatives. Given the prevalence of the 2-aminothiazole scaffold in numerous therapeutic agents, a thorough understanding of the conformational possibilities of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines a systematic approach, combining predictive synthesis, detailed spectroscopic characterization, definitive X-ray crystallographic analysis, and robust computational modeling to fully characterize this molecule.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The 2-aminothiazole moiety, in particular, is a key structural component in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.[1] The title compound, Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, combines this important heterocyclic core with flexible side chains, making its conformational landscape a critical factor in its potential biological activity. Understanding the preferred spatial arrangement of the ethoxycarbonylamino and ethyl carboxylate groups is essential for predicting its interaction with biological targets.

Molecular Structure and Synthesis

2.1. Core Structure and Functional Groups

The molecular structure of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate consists of a central 2,4,5-trisubstituted thiazole ring. The key functional groups attached to this core are:

-

An ethyl carboxylate group at the C4 position.

-

An N-ethoxycarbonylamino group (an ethyl carbamate) at the C5 position.

The presence of multiple rotatable single bonds within these side chains gives rise to a complex conformational profile.

2.2. Proposed Synthetic Pathway

Proposed Synthesis:

-

Synthesis of Ethyl 5-aminothiazole-4-carboxylate (Precursor): This can be achieved through the reaction of ethyl 2-chloroacetoacetate with thiourea in a suitable solvent such as ethanol.[5]

-

Acylation of the 5-amino group: The precursor, Ethyl 5-aminothiazole-4-carboxylate, can then be acylated using ethyl chloroformate in the presence of a non-nucleophilic base like pyridine or triethylamine to yield the final product, Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the initial structural confirmation of the synthesized molecule. Based on the known spectral data of related thiazole derivatives and ethyl carbamates, the following characteristic signals can be predicted:

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.2-1.4 | Triplet | CH₃ of C4-ethyl ester |

| ¹H | 1.2-1.4 | Triplet | CH₃ of N5-ethyl carbamate |

| ¹H | 4.1-4.4 | Quartet | CH₂ of C4-ethyl ester |

| ¹H | 4.1-4.4 | Quartet | CH₂ of N5-ethyl carbamate |

| ¹H | ~8.0 | Singlet | Thiazole C2-H |

| ¹H | ~9.5-10.5 | Broad Singlet | N-H of carbamate |

| ¹³C | ~14 | CH₃ of both ethyl groups | |

| ¹³C | ~61 | O-CH₂ of both ethyl groups | |

| ¹³C | ~115-125 | Thiazole C4 | |

| ¹³C | ~140-150 | Thiazole C5 | |

| ¹³C | ~155-165 | Thiazole C2 | |

| ¹³C | ~165 | C=O of C4-ethyl ester | |

| ¹³C | ~155 | C=O of N5-ethyl carbamate |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ester) | 1710-1730 | Strong |

| C=O Stretch (carbamate) | 1680-1700 | Strong |

| C=N Stretch (thiazole ring) | 1590-1630 | Medium |

| Thiazole Ring Vibrations | 1470-1570 | Medium-Strong |

| C-O Stretch | 1200-1300 | Strong |

| C-S Stretch | 650-750 | Medium-Weak |

Table 2: Predicted IR Absorption Bands.[6][7][8][9]

3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂N₂O₄S). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and ethoxycarbonyl groups.

Conformational Analysis: A Dual Approach

The conformational flexibility of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is primarily determined by the rotation around the single bonds in the two side chains. A dual approach combining experimental X-ray crystallography and theoretical DFT calculations will provide a comprehensive understanding of its conformational preferences.

4.1. Experimental Determination: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous determination of the molecular structure and conformation in the solid state.[10][11]

-

Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography followed by recrystallization.

-

Crystal Growth:

-

Solvent Selection: A solvent screen should be performed to find a solvent or solvent system in which the compound has moderate solubility.[12]

-

Slow Evaporation: A saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature.[12]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution will slowly induce crystallization.

-

-

Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final, high-resolution crystal structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

4.2. Theoretical Determination: Density Functional Theory (DFT) Calculations

Computational modeling using DFT is a powerful tool for exploring the conformational landscape of a molecule in the gas phase or in solution.[13] It allows for the determination of the relative energies of different conformers and the energy barriers between them.

-

Initial Structure Generation: A 3D model of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be done using a fast, lower-level method like a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[14][15]

-

DFT Geometry Optimization: The low-energy conformers identified in the initial search are then subjected to full geometry optimization using a more accurate DFT method. A commonly used and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G* basis set.[16][17][18]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Analysis of Results: The relative energies of the conformers are compared to identify the global minimum and other low-energy structures. Key dihedral angles are analyzed to describe the conformational preferences of the side chains. The results can be visualized by plotting the potential energy surface as a function of the key torsional angles.

Caption: Workflow for DFT-based Conformational Analysis.

Conclusion

A definitive understanding of the molecular structure and conformational preferences of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate requires a multi-faceted approach. This technical guide has outlined a robust strategy that combines predictive synthesis, thorough spectroscopic characterization, definitive X-ray crystallography, and insightful computational modeling. By following these protocols, researchers can gain a detailed, atomic-level understanding of this molecule's structure. This knowledge is invaluable for the rational design of novel thiazole-based compounds with optimized biological activity and for advancing our understanding of structure-activity relationships in this important class of molecules.

References

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES . Canadian Journal of Chemistry. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES . Canadian Science Publishing. [Link]

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... . ResearchGate. [Link]

- DFT Calculation Workflow This workflow integrates semi-empirical rapid conformational sampling with high-precision DFT calcul

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) . Human Metabolome Database. [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches . PMC. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... . ResearchGate. [Link]

-

Ethyl thiazole-5-carboxylate | C6H7NO2S | CID 459108 . PubChem. [Link]

-

Advanced crystallisation methods for small organic molecules . Chemical Society Reviews (RSC Publishing). [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ResearchGate. [Link]

-

X-ray Crystallography . Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219) . Human Metabolome Database. [Link]

-

2-[(4-Carbethoxythiazol-2-yl)methyl]thiazole-4-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues . PMC. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ChemRxiv. [Link]

-

influence of thiazole ring on conformational properties of amino acid residues . PubMed. [Link]

-

How to grow crystals for X-ray crystallography . IUCr Journals. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization . PMC. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates . Taylor & Francis Online. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations . MDPI. [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . MDPI. [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry . Reddit. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment . PMC. [Link]

-

Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to... . ResearchGate. [Link]

-

2-Ethyl-4-methylthiazole . NIST WebBook. [Link]

-

Optimized geometry of compounds, at B3LYP functional / 6-31G basis set. ResearchGate. [Link]

-

2-(dimethylamino)-5-methyl-4-thiazolecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides . Journal of Molecular Structure. [Link]

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives . Semantic Scholar. [Link]

-

CAS No : 18903-18-9 | Product Name : Ethyl 5-aminothiazole-4-carboxylate . Pharmaffiliates. [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate . Journal of Beijing Jiaotong University. [Link]

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . PMC. [Link]

-

etHYL CARBAMAte 1. exposure Data . IARC Publications. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. How To [chem.rochester.edu]

- 13. mdpi.com [mdpi.com]

- 14. static.igem.wiki [static.igem.wiki]

- 15. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Strategic Utility of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a thiazole core, an amino group protected as an ethyl carbamate, and an adjacent ethyl ester—offers a rich platform for the construction of complex molecular architectures, particularly those with therapeutic potential. This technical guide provides an in-depth exploration of this compound, including its synthesis, key chemical properties, and strategic applications in the development of bioactive molecules, with a particular focus on kinase inhibitors and other targeted therapies.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability. The 2-aminothiazole moiety, in particular, is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate emerges as a strategically designed synthon that leverages the inherent biological relevance of the 2-aminothiazole core while providing orthogonal functional handles for synthetic diversification.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1394941-05-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| IUPAC Name | ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

The molecule's structure, characterized by the electron-rich thiazole ring and the presence of both hydrogen bond donors and acceptors, dictates its reactivity and potential for intermolecular interactions. The ethyl carbamate serves as a protecting group for the amino functionality, allowing for selective reactions at other sites.

Synthesis of the Core Scaffold: A Plausible Approach

While a direct, peer-reviewed synthesis protocol for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is not extensively documented, a plausible and efficient route can be extrapolated from established methods for analogous 2-aminothiazole-4-carboxylates, such as the renowned Hantzsch thiazole synthesis.

A proposed synthetic pathway is outlined below. This multi-step process emphasizes strategic functional group manipulations to achieve the target structure.

Figure 1: Proposed synthetic workflow for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a conceptualized procedure based on analogous syntheses. Researchers should perform small-scale trials and optimize conditions as necessary.

Step 1: Synthesis of Ethyl 2-amino-4-chlorothiazole-5-carboxylate

-

To a solution of ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of Ethyl 2,4-diaminothiazole-5-carboxylate

-

In a sealed reaction vessel, dissolve Ethyl 2-amino-4-chlorothiazole-5-carboxylate in a suitable solvent (e.g., N,N-Dimethylformamide).

-

Add an excess of a nitrogen source, such as ammonia in a solution or a protected amine followed by deprotection.

-

Heat the reaction mixture at an elevated temperature, monitoring by TLC.

-

After completion, cool the reaction and perform an aqueous workup to remove the solvent and excess reagents.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

-

Dissolve Ethyl 2,4-diaminothiazole-5-carboxylate in a suitable aprotic solvent (e.g., Dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath and add ethyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate lies in the differential reactivity of its functional groups. The thiazole ring can participate in various transformations, while the ester and carbamate moieties offer handles for further derivatization.

Figure 2: Key reaction pathways for the derivatization of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

Amide Bond Formation

The ethyl ester at the 4-position can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amides via standard peptide coupling conditions (e.g., using reagents like HATU, HOBt, or EDC). This strategy is extensively used in the synthesis of kinase inhibitors, where the amide bond often plays a crucial role in binding to the hinge region of the kinase domain.

Modification of the Carbamate

The ethoxycarbonylamino group at the 5-position can be deprotected under specific conditions to reveal the free amine. This amine can then be further functionalized, for example, by acylation, alkylation, or arylation, allowing for the introduction of diverse substituents to probe structure-activity relationships.

Cyclization Reactions

The bifunctional nature of this building block makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular condensation between the amino group (after deprotection) and a suitable electrophile introduced at the ester position can lead to the formation of thiazolo[5,4-b]pyridines or other related bicyclic structures, which are of great interest in drug discovery.

Application in the Synthesis of Bioactive Molecules: A Case Study

The 2-aminothiazole scaffold is a core component of numerous kinase inhibitors. A prominent example is Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML). While the synthesis of Dasatinib itself starts from a different aminothiazole derivative, the strategic use of building blocks like Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate allows for the rapid generation of Dasatinib analogs for structure-activity relationship (SAR) studies.

The general synthetic strategy involves the coupling of the aminothiazole core with a pyrimidine moiety, followed by the introduction of a side chain. The functional handles on Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate provide the necessary points of attachment for these fragments.

Conclusion and Future Outlook

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable platform for the synthesis of diverse libraries of compounds for biological screening. The ability to selectively manipulate its functional groups allows for the systematic exploration of chemical space around the privileged 2-aminothiazole scaffold. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed synthons will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. Future research is expected to further explore the utility of this building block in the synthesis of novel fused heterocyclic systems and its incorporation into other classes of bioactive molecules beyond kinase inhibitors.

References

Sources

An In-Depth Technical Guide to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of ethyl 5-aminothiazole-4-carboxylate represent a particularly promising class of molecules, exhibiting a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of a key derivative, ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate, and its analogues. By delving into the causal relationships behind synthetic strategies and biological activities, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for the development of potent and selective therapeutic agents.[2] The 2-aminothiazole core, in particular, is a fundamental component of several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, highlighting the immense potential of this chemical space in oncology.[3]

This guide focuses on a specific and highly functionalized thiazole derivative: ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate . The presence of an ethoxycarbonylamino group at the 5-position and an ester at the 4-position offers multiple points for chemical modification, making it an ideal template for the generation of diverse compound libraries for biological screening.[4] Understanding the nuances of its synthesis and the impact of structural modifications on its biological activity is paramount for unlocking its full therapeutic potential.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of a core scaffold is a critical factor in its viability for drug discovery programs. The synthesis of ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate and its analogues is typically achieved through a multi-step sequence, starting from readily available precursors.

Synthesis of the Key Intermediate: Ethyl 5-aminothiazole-4-carboxylate

A common and efficient route to the key 5-aminothiazole intermediate involves a variation of the Hantzsch thiazole synthesis. This method relies on the condensation of an α-halocarbonyl compound with a thioamide.

Conceptual Workflow for the Synthesis of Ethyl 5-aminothiazole-4-carboxylate:

Caption: Synthetic pathway to the core thiazole scaffold.

Detailed Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [5]

This one-pot procedure offers an efficient alternative to the traditional two-step synthesis, minimizing work-up and improving overall yield.[5]

-

Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a 2.5:1 mixture of water and THF, add N-bromosuccinimide (NBS, 1.2 equivalents) at a temperature below 0°C.

-

Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Cyclization: Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.

-

Work-up: After cooling to room temperature, filter the mixture. To the filtrate, add ammonia water to induce precipitation of the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure product.

Acylation of the 5-Amino Group: Synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

The introduction of the ethoxycarbonylamino group at the 5-position is a straightforward acylation reaction.

Conceptual Workflow for the Acylation Step:

Caption: Acylation of the 5-amino group.

Detailed Protocol: Synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate [1][3]

-

Reaction Setup: Dissolve ethyl 5-aminothiazole-4-carboxylate (1 equivalent) in a suitable dry aprotic solvent, such as chloroform, under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0-5°C.

-

Acylation: Add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Biological Activities and Therapeutic Potential

Derivatives of ethyl 5-aminothiazole-4-carboxylate have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

The thiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[6] Derivatives of ethyl 5-aminothiazole-4-carboxylate have shown promising cytotoxic effects against various cancer cell lines.[5]

Mechanism of Action: While the precise mechanisms of action can vary depending on the specific analogue, a significant body of evidence points towards the inhibition of protein kinases as a primary mode of cytotoxicity.[7] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. The 2-aminothiazole moiety can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.

Signaling Pathway Implication:

Caption: Inhibition of kinase signaling pathways by thiazole derivatives.

Quantitative Data on Anticancer Activity of Related Analogues:

| Compound ID | R1 | R2 | A-549 (Lung Cancer) IC50 (µM) | Bel7402 (Liver Cancer) IC50 (µM) | HCT-8 (Colon Cancer) IC50 (µM) | Reference |

| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 | [2] |

| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 | [2] |

Note: The above data is for structurally related thiazole-5-carboxamide analogues and serves to illustrate the potential of this scaffold.

One study reported that a compound with the ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate core showed an IC50 of less than 30 µM against human glioblastoma cells and less than 20 µM against human melanoma cells, inducing apoptosis.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[8]

Mechanism of Action: The antimicrobial activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism can be highly dependent on the substitution pattern of the thiazole ring.

Quantitative Data on Antimicrobial Activity of Related Analogues:

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 12f | Staphylococcus aureus | Comparable to ampicillin and gentamicin | [5] |

| 12f | Bacillus subtilis | Comparable to ampicillin and gentamicin | [5] |

Note: The above data is for structurally related bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For the ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate scaffold, SAR studies have provided valuable insights into the structural features that govern potency and selectivity.[9]

Key Structural Modifications and Their Impact:

Caption: Key areas for SAR exploration on the core scaffold.

-

5-N-Acyl Group: The nature of the acyl group at the 5-amino position significantly influences biological activity. Introduction of a 3-propanamido function has been shown to improve anticancer activity more than a 2-acetamido moiety.[9] This suggests that the length and flexibility of this substituent are important for target engagement.

-

4-Carboxylate Group: Conversion of the ethyl ester at the 4-position to a carboxamide can have a profound impact on activity. However, a general trend observed is a reduction in anticancer potency upon this modification, suggesting that the ester functionality may be crucial for activity or cell permeability.[9]

-

Substitution on the Thiazole Ring: The introduction of substituents at the 2-position of the thiazole ring can modulate activity. Aromatic substitutions at this position have been shown to enhance antitumor activity compared to small alkyl groups.[9]

Future Directions and Conclusion

The ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate scaffold and its analogues represent a rich area for further exploration in drug discovery. The synthetic tractability of this core allows for the generation of diverse chemical libraries, which can be screened against a wide range of biological targets.

Future research efforts should focus on:

-

Kinase Profiling: A comprehensive kinase profiling of potent analogues will help to elucidate their mechanism of action and identify potential off-target effects.

-

Optimization of Physicochemical Properties: Further chemical modifications should aim to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

-

In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of disease to evaluate their efficacy and safety.

References

- El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).

- Gomha, S. M., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Medicinal Chemistry Research, 23(10), 4354-4364.

- Liu, X. H., et al. (2015).

- Metwally, M. A., et al. (2009). Synthesis and antimicrobial activity of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds. Indian Journal of Chemistry, 48B, 1274-1279.

- Shafiee, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Talele, T. T. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(4), 415-446.

- Yousuf, M., et al. (2018). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1045-1049.

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate | 1394941-05-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS#:1394941-05-9 | Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate | Chemsrc [chemsrc.com]

- 8. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Anvil and the Catalyst: A Technical Guide to the Biological Significance of Precursors to Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Abstract

The thiazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate represents a highly functionalized and strategically important derivative within this class, acting as a key building block for the synthesis of advanced bioactive molecules, particularly in oncology.[4] This technical guide moves beyond the target molecule to provide an in-depth exploration of its fundamental precursors. We will dissect the synthesis pathway and, more critically, analyze the inherent biological activities of these foundational molecules. This exploration offers researchers and drug development professionals a deeper understanding of how the biological relevance of a final compound can be traced back to the latent potential within its constituent parts. We will examine the well-documented pharmacological profile of thiourea derivatives, the versatile reactivity of ethyl cyanoacetate, and the latent bioactivities of key intermediates, providing a comprehensive view of the chemical and biological journey from simple precursors to a complex, high-value thiazole derivative.

Introduction: The Architectural Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds.[1][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored scaffold in drug design.[2] Thiazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][3][6]

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a prime example of a highly decorated thiazole that serves not as an end-product, but as a sophisticated intermediate for the construction of more complex therapeutic candidates.[4] Understanding the biological activities of its precursors is not merely an academic exercise; it provides critical insights into potential off-target effects, metabolic pathways, and opportunities for the development of novel therapeutics based on these simpler, yet still potent, chemical entities.

Synthetic Pathway: From Simple Precursors to a Functionalized Thiazole Core

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a multi-step process that typically begins with readily available starting materials. A plausible and efficient synthetic route involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

Caption: A generalized synthetic workflow for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate.

This pathway highlights two primary precursors whose biological activities are of significant interest: Thiourea and Ethyl Cyanoacetate .

Biological Activity of Key Precursors

Thiourea and its Derivatives: A Pharmacological Powerhouse

Thiourea (CH₄N₂S) is a structurally simple organosulfur compound that serves as a critical building block in the synthesis of numerous heterocyclic compounds, including the thiazole ring.[2][7] Beyond its synthetic utility, thiourea and its derivatives possess a remarkable spectrum of biological activities.[1][3]

Anticancer Activity: Thiourea derivatives have shown significant promise as anticancer agents.[5] Their mechanism of action is often multi-faceted, involving the inhibition of various enzymes crucial for cancer cell proliferation and survival.[5] The presence of the thiocarbonyl group allows for potent interactions with biological targets.[5]

| Thiourea Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 µM | [5] |

| Bis-thiourea derivatives with benzo[d][1][3]dioxol-5-yl groups | HepG2, HCT116, MCF-7 | Potent antiproliferative effects | [5] |

Antimicrobial and Antioxidant Properties: The thiourea scaffold is also a common feature in compounds with potent antimicrobial and antioxidant activities.[1][2][7] The ability of the sulfur atom to participate in redox reactions contributes to their antioxidant effects, while their capacity to chelate metal ions can disrupt essential microbial processes.[7]

-

Antibacterial: Thiourea derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2]

-

Antifungal: Certain thiourea derivatives exhibit significant antifungal activity against a range of pathogenic fungi.[7]

-

Antioxidant: Compounds such as 1-benzoyl-3-(p-hydroxyphenyl) thiourea have been identified as excellent antioxidants.[7]

Ethyl Cyanoacetate: A Versatile Building Block with Latent Bioactivity

Ethyl cyanoacetate is a key precursor in the synthesis of a wide variety of heterocyclic compounds and other pharmacologically active molecules.[8][9][10] While it is primarily regarded as a synthetic intermediate, its high reactivity and the functionalities it introduces into a molecule have implications for biological activity.

Role as a Precursor to Bioactive Molecules: Ethyl cyanoacetate's utility in drug synthesis is well-established. It is a foundational component in the production of:

-

Theophylline and Caffeine: Purine derivatives with well-known physiological effects.[8]

-

Ethosuximide: An antiepileptic drug.[10]

Inherent Antimicrobial and Cytotoxic Potential: While less potent than more complex derivatives, the cyanoacrylate moiety has demonstrated some inherent biological activity.

-

Antimicrobial Activity: Studies on ethyl 2-cyanoacrylate have shown bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.[11] This activity is thought to be related to the polymerization of the cyanoacrylate in the presence of biological macromolecules.[12][13][14]

-

Cytotoxicity: Research on ethyl 2-cyanoacrylate has indicated a degree of cytotoxicity, with studies showing it to be biocompatible with osteoblast cells under certain conditions.[4] This suggests that while the core structure has some biological interaction, it is generally less cytotoxic than related compounds like methyl 2-cyanoacrylate.[4]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a generalized procedure for the synthesis of a 2-aminothiazole derivative, a key step in the formation of the target molecule's core.

Materials:

-

α-haloketone (e.g., ethyl 2-chloroacetoacetate)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (optional, for neutralization)

Procedure:

-

Dissolve the α-haloketone in ethanol in a round-bottom flask.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: A workflow diagram for the Hantzsch thiazole synthesis.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a precursor compound against a bacterial strain.

Materials:

-

Test compound (e.g., a thiourea derivative)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-